2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate
Description
This compound is a structurally complex acetamide derivative featuring a piperidine core substituted with a 3,5-dimethoxybenzyloxymethyl group at the 4-position. The acetamide moiety is further modified with a 2,3-dimethylphenyl substituent on the nitrogen atom, and the molecule is stabilized as an oxalate salt. The molecular formula is C₃₀H₃₇N₂O₉ (calculated based on the oxalate salt), with a molecular weight of 569.6 g/mol.
Properties
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4.C2H2O4/c1-18-6-5-7-24(19(18)2)26-25(28)15-27-10-8-20(9-11-27)16-31-17-21-12-22(29-3)14-23(13-21)30-4;3-1(4)2(5)6/h5-7,12-14,20H,8-11,15-17H2,1-4H3,(H,26,28);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKPJQDTHIGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Dimethoxybenzyl Group: This step involves the reaction of the piperidine derivative with 3,5-dimethoxybenzyl chloride under basic conditions to form the benzyl ether.
Introduction of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using 2,3-dimethylphenylacetyl chloride.
Formation of the Oxalate Salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The benzyl ether linkage can be susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and acetamide moiety are crucial for binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
The compound shares a core acetamide structure with several agrochemicals and pharmacologically active molecules. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Comparative Analysis of Acetamide Derivatives
Key Observations :
Substituent Impact on Activity: The target compound lacks the chloro group present in herbicidal analogs like alachlor and thenylchlor , which are critical for their mode of action (e.g., inhibition of very-long-chain fatty acid synthesis). This suggests the target compound may have a distinct mechanism or application. The 2,3-dimethylphenyl group on the acetamide nitrogen distinguishes it from the N-methyl analog (CAS 1396810-94-8) .
Piperidine vs. Acyclic Chains :
- The piperidine ring in the target compound introduces conformational rigidity compared to the flexible methoxymethyl or thienyl groups in alachlor and thenylchlor. This rigidity could influence binding to enzymes or transporters.
Oxalate Salt vs. This may indicate formulation advantages for pharmaceutical applications.
Biological Activity
The compound 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-(2,3-dimethylphenyl)acetamide oxalate (CAS Number: 1396871-89-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a piperidine ring, a dimethoxybenzyl group, and an acetamide moiety. The molecular formula is with a molecular weight of 516.6 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C27H36N2O8 |
| Molecular Weight | 516.6 g/mol |
| CAS Number | 1396871-89-8 |
The biological activity of this compound is thought to stem from its interaction with various molecular targets, particularly neurotransmitter receptors and enzymes. The piperidine moiety may facilitate binding to receptors involved in neurological functions, while the acetamide group could modulate enzyme activity related to metabolic pathways.
Antidiabetic Activity
Recent studies have indicated that compounds with similar structures can inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which plays a critical role in insulin signaling. For instance, related compounds have shown significant inhibitory effects on PTP1B with an IC50 value around 0.86 μM , enhancing insulin sensitivity in diabetic models.
Neuropharmacological Effects
The piperidine derivatives are often explored for their neuropharmacological properties. Research indicates that they may exhibit anxiolytic and antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain . The presence of the dimethoxybenzyl group is hypothesized to enhance these effects due to its ability to cross the blood-brain barrier.
Case Studies
- Study on Insulin Sensitivity : A study published in Journal of Medicinal Chemistry evaluated the effects of similar piperidine derivatives on glucose metabolism in diabetic rats. The results demonstrated a significant reduction in blood glucose levels after administration of the compound, suggesting its potential as an antidiabetic agent.
- Neuropharmacology Research : In another study focusing on anxiety disorders, researchers administered related compounds to animal models. The findings indicated a marked reduction in anxiety-like behaviors, supporting the hypothesis that these compounds can serve as potential therapeutic agents for anxiety and depression .
Q & A
Q. How can researchers design an efficient synthetic route for this compound?
The synthesis of this compound involves constructing the piperidine-acetamide core and introducing the 3,5-dimethoxybenzyloxy and 2,3-dimethylphenyl substituents. Key steps include:
- Amide bond formation : Use mixed anhydride coupling agents (e.g., isobutyl chloroformate) with N-methylpiperidine as a base to minimize racemization and urethane byproducts .
- Etherification : React the piperidine intermediate with 3,5-dimethoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group.
- Salt formation : Convert the free base to the oxalate salt using oxalic acid in a polar solvent like ethanol. Challenges include steric hindrance during etherification and ensuring regioselectivity.
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : Assign peaks for the piperidine protons (δ 1.5–3.0 ppm), aromatic methoxy groups (δ 3.7–3.8 ppm), and acetamide carbonyl (δ ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities from synthetic byproducts .
Q. How can researchers optimize reaction conditions to improve yield?
Apply statistical Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:
- Use a central composite design to optimize the amidation step, identifying critical factors like reaction time and base stoichiometry .
- Employ response surface methodology to balance competing pathways (e.g., etherification vs. elimination) .
Advanced Research Questions
Q. How can computational chemistry predict and resolve synthetic bottlenecks?
- Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states for sterically hindered steps, such as benzyloxy group installation. ICReDD’s approach combines computational predictions with experimental validation to narrow optimal conditions .
- Solvent effects : Simulate solvation free energies to select solvents that stabilize intermediates (e.g., DMF for SN2 reactions) .
Q. What strategies address contradictory data in purity analysis (e.g., HPLC vs. NMR)?
- Cross-validation : Use orthogonal methods (e.g., LC-MS for impurity identification and ¹³C NMR for quantitative analysis of residual solvents) .
- Error analysis : Apply Bayesian statistics to reconcile discrepancies, considering variables like sample preparation or detector sensitivity .
Q. How can researchers investigate the compound’s stability under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and acidic/basic conditions. Monitor degradation products via LC-MS and identify labile groups (e.g., the oxalate salt’s hygroscopicity) .
- Kinetic modeling : Derive rate constants for hydrolysis of the acetamide or ether linkages under accelerated storage conditions .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the 3,5-dimethoxybenzyl or 2,3-dimethylphenyl groups (e.g., replace methoxy with halogens) and test biological activity .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) to prioritize synthetic targets .
Q. How can process control systems enhance reproducibility in scaled-up synthesis?
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress in real time .
- Automated feedback loops : Adjust reagent addition rates based on pH or temperature sensors to maintain optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
